molecular formula C10H9BrN2O2 B3238018 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester CAS No. 1397199-87-9

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

Cat. No. B3238018
M. Wt: 269.09 g/mol
InChI Key: NNSQOKQDBHWCIU-UHFFFAOYSA-N
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Description

“5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a critical intermediate in the synthesis of imidazo[1,2-a]pyridine derivatives, which exhibit a range of biological activities. For instance, it has been used to prepare imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, exploring their anti-inflammatory properties (E. Abignente et al., 1977). Similarly, its reactivity with hydrazine hydrate led to the formation of imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, subsequently treated with various aldehydes to investigate antimicrobial activities (G. Turan-Zitouni et al., 2001).

Antimicrobial and Antituberculosis Activities

Research has also focused on the antimicrobial and antituberculosis potential of derivatives synthesized from this compound. A study synthesized substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives, evaluating their antimycobacterial activity, with several compounds demonstrating moderate to good effectiveness against Mycobacterium tuberculosis (Bhagwat Jadhav et al., 2016).

Novel Synthesis Approaches

Innovative synthetic methodologies utilizing "5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester" have been explored to efficiently generate imidazo[1,2-a]pyridines and their derivatives. For example, a one-pot synthesis approach has been developed to introduce various substituents at key positions of imidazo[1,5-a]pyridines, demonstrating the compound's utility in facilitating streamlined synthetic routes (J. Crawforth, Melissa Paoletti, 2009).

Functionalized Heterocycles and Pharmacological Investigations

Further research has applied this compound in the synthesis of functionalized heterocycles, investigating their pharmacological activities. This includes the preparation of imidazo[1,2-b]pyridazine-2-carboxylic derivatives, assessing their anti-inflammatory, analgesic, and ulcerogenic activities, underscoring the compound's potential as a scaffold for developing new pharmacologically active agents (E. Luraschi et al., 1997).

Continuous Flow Synthesis and Medicinal Chemistry Applications

The versatility of "5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester" is further exemplified in its use in continuous flow synthesis for the production of imidazo[1,2-a]pyridine-2-carboxylic acids and carboxamides. This approach represents a significant advancement over traditional in-flask methods, demonstrating the compound's utility in streamlining the synthesis of potential medicinal chemistry candidates (A. Herath et al., 2010).

properties

IUPAC Name

ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQOKQDBHWCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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